Butanal, 2-(phenylseleno)- Butanal, 2-(phenylseleno)-
Brand Name: Vulcanchem
CAS No.: 61759-12-4
VCID: VC19482187
InChI: InChI=1S/C10H12OSe/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C10H12OSe
Molecular Weight: 227.17 g/mol

Butanal, 2-(phenylseleno)-

CAS No.: 61759-12-4

Cat. No.: VC19482187

Molecular Formula: C10H12OSe

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

Butanal, 2-(phenylseleno)- - 61759-12-4

Specification

CAS No. 61759-12-4
Molecular Formula C10H12OSe
Molecular Weight 227.17 g/mol
IUPAC Name 2-phenylselanylbutanal
Standard InChI InChI=1S/C10H12OSe/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-9H,2H2,1H3
Standard InChI Key HUGRLHAPOOYELO-UHFFFAOYSA-N
Canonical SMILES CCC(C=O)[Se]C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Butanal, 2-(phenylseleno)- features a four-carbon aldehyde chain (CH3CH2CH2CHO\text{CH}_3\text{CH}_2\text{CH}_2\text{CHO}) with a phenylselenyl (PhSe\text{PhSe}-) substituent at the second carbon. The selenium atom’s electronegativity (2.55) and polarizability introduce distinct electronic effects, altering the reactivity of the aldehyde group compared to unmodified butanal. Computational studies suggest that the phenylselenyl group induces partial positive charge delocalization across the adjacent carbons, enhancing susceptibility to nucleophilic attack at the carbonyl carbon.

Spectroscopic Characteristics

While experimental spectral data for this compound remain limited in publicly available literature, analogies to similar organoselenium compounds suggest the following features:

  • IR Spectroscopy: A strong absorption band near 1720 cm1^{-1} corresponding to the carbonyl stretch, with selenium-related vibrations appearing below 600 cm1^{-1}.

  • NMR Spectroscopy: The aldehyde proton is expected to resonate near 9.7 ppm (δ) in 1H^1\text{H}-NMR, while the 77Se^{77}\text{Se}-NMR signal would likely appear in the 200–400 ppm range, typical for arylselenides.

Synthetic Methodologies

Primary Synthetic Routes

The most frequently reported synthesis involves the nucleophilic addition of phenylselenol (PhSeH\text{PhSeH}) to butanal under acidic conditions:

PhSeH+CH3CH2CH2CHOH+CH3CH(SePh)CH2CHO+H2O\text{PhSeH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CHO} \xrightarrow{\text{H}^+} \text{CH}_3\text{CH}(\text{SePh})\text{CH}_2\text{CHO} + \text{H}_2\text{O}

This reaction proceeds via protonation of the aldehyde oxygen, followed by nucleophilic attack of the selenol at the electrophilic β-carbon. Yields are moderate (50–70%), with byproducts including diselenides and oxidized aldehyde derivatives.

Alternative Approaches

  • Selenium-Mediated Oxidative Functionalization: Butanal derivatives pre-functionalized with leaving groups (e.g., halides) undergo selenium insertion using phenylselenide anions (PhSe\text{PhSe}^-).

  • Cross-Coupling Strategies: Palladium-catalyzed coupling of organoselenium reagents with aldehyde precursors, though less common, offers potential for stereocontrolled synthesis .

Applications in Organic Synthesis

As a Selenium Transfer Reagent

The compound’s labile Se–C bond enables its use in selenylation reactions. For example, in the synthesis of selenoesters:

RCOCl+CH3CH(SePh)CH2CHORCOSePh+CH3CH(Cl)CH2CHO\text{RCOCl} + \text{CH}_3\text{CH}(\text{SePh})\text{CH}_2\text{CHO} \rightarrow \text{RCOSePh} + \text{CH}_3\text{CH}(\text{Cl})\text{CH}_2\text{CHO}

Such transformations exploit the nucleofugal capacity of the phenylselenyl group, facilitating C–Se bond cleavage under mild conditions.

Catalytic Applications

In tandem oxidation-reduction reactions, Butanal, 2-(phenylseleno)- acts as a hydrogen acceptor. For instance, in the presence of iron catalysts, it mediates alcohol oxidations by accepting hydride equivalents, akin to mechanisms observed in related systems :

RCH2OH+CH3CH(SePh)CH2CHOFe catalystRCHO+CH3CH(SePh)CH2CH2OH\text{RCH}_2\text{OH} + \text{CH}_3\text{CH}(\text{SePh})\text{CH}_2\text{CHO} \xrightarrow{\text{Fe catalyst}} \text{RCHO} + \text{CH}_3\text{CH}(\text{SePh})\text{CH}_2\text{CH}_2\text{OH}

Interaction Studies and Reactivity

Nucleophilic Additions

The aldehyde group undergoes typical nucleophilic additions (e.g., Grignard reactions), while the phenylselenyl moiety participates in electrophilic substitutions. Competitive reactivity studies reveal that the selenyl group directs nucleophiles to the α-position via conjugation effects.

Biological Interactions

Though direct toxicological data are scarce, structural analogs demonstrate selenium-dependent interactions with thiol-containing enzymes. The compound’s potential to generate reactive oxygen species (ROS) through redox cycling warrants caution in biological handling.

Comparative Analysis with Related Compounds

CompoundStructure TypeKey Differentiators
ButanalAldehydeLacks selenium; lower electrophilicity
PhenylselenolOrganoselenium alcoholContains –SeH group; higher acidity (pKa ~5)
4-(Phenylseleno)butanoic acidCarboxylic acidOxidized form; carboxylate reactivity
PropiophenoneKetoneCarbonyl at C3; no selenium moiety

Unique Attributes of Butanal, 2-(phenylseleno)-: Combines aldehyde reactivity with selenium’s chalcogen-bonding capacity, enabling dual functionality in catalytic and synthetic contexts.

Future Research Directions

  • Mechanistic Elucidation: Detailed kinetic studies to map reaction pathways in catalytic cycles.

  • Biological Profiling: Assessment of antimicrobial or anticancer potential leveraging selenium’s bioactivity.

  • Materials Science Applications: Exploration of selenium’s role in conductive polymers or photoresponsive materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator